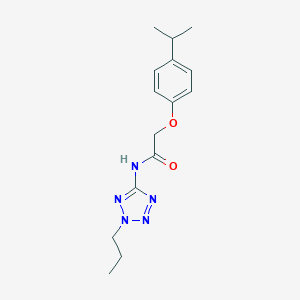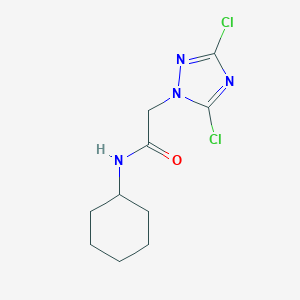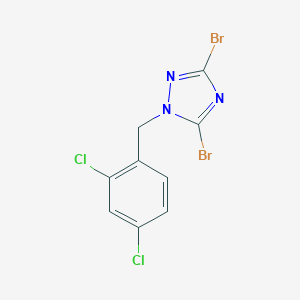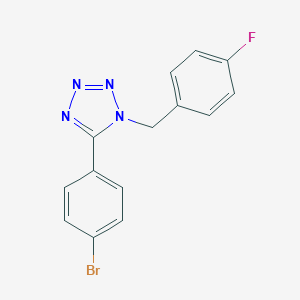![molecular formula C17H17N3OS B262615 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B262615.png)
2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound is a triazole derivative and has been found to exhibit a range of biological activities, making it an attractive target for drug discovery research.
Aplicaciones Científicas De Investigación
2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. As a result, this compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to exhibit potent antifungal activity against a range of fungal species.
Mecanismo De Acción
The exact mechanism of action of 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and physiological effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of fungal cells. Additionally, it has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol in lab experiments is its potent biological activity, which makes it an attractive target for drug discovery research. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol. One area of interest is the development of more potent and selective analogs of this compound for use as anticancer and antifungal agents. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to evaluate the potential toxicity of this compound and its safety for use in humans.
Métodos De Síntesis
2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol can be synthesized using a variety of methods. One common method involves the reaction of 1,2,4-triazole with benzyl mercaptan in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with phenylacetylene and subsequently reduced with sodium borohydride to yield the final product.
Propiedades
Fórmula molecular |
C17H17N3OS |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-(3-benzylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)ethanol |
InChI |
InChI=1S/C17H17N3OS/c21-12-11-20-16(15-9-5-2-6-10-15)18-19-17(20)22-13-14-7-3-1-4-8-14/h1-10,21H,11-13H2 |
Clave InChI |
HCHVXLFBJWXJNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)

![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)

